1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is a chemical compound classified as a piperidine derivative. This class of compounds is well-known for its diverse biological activities and applications in medicinal chemistry. The compound features a piperidine ring substituted with an oxan-4-ylmethyl group and a carboxylic acid functional group, which contributes to its potential therapeutic properties.
The compound is categorized under piperidine derivatives, which are frequently utilized in pharmacological research due to their ability to interact with various biological targets, including receptors and enzymes. The specific structure of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid suggests potential utility in drug development, particularly in the areas of neuropharmacology and pain management.
The synthesis of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid typically involves several key steps:
These synthetic routes must be optimized for yield and purity, often employing continuous flow reactors and automated systems in industrial settings to enhance efficiency and minimize waste .
The molecular formula for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is , with a molecular weight of approximately 225.29 g/mol. The structure includes:
The structural representation can be summarized using the following identifiers:
InChI=1S/C11H19N2O3/c12-11(13)10-5-3-1-2-4-8(10)14(6-7-15)9(11)16/h8H,1-7H2,(H,12,13)(H,16)
.C1CNCCC1NCC2CCOCC2C(=O)O
.These identifiers are crucial for computational studies and database searches related to this compound .
1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry, making it suitable for further modifications .
Key physical properties include:
Chemical properties include:
Quantitative data regarding these properties would require empirical testing under controlled conditions .
1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid has potential applications in:
The ongoing research into piperidine derivatives underscores their importance in drug discovery and development .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: